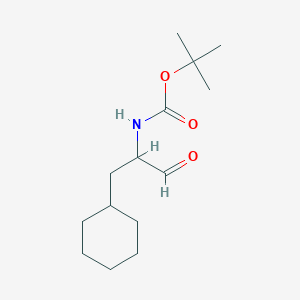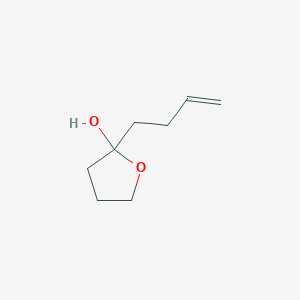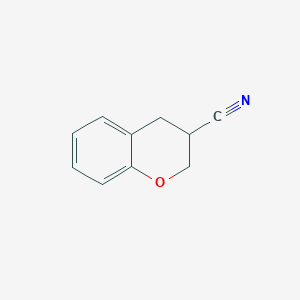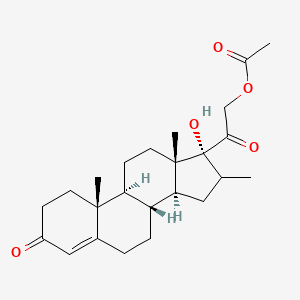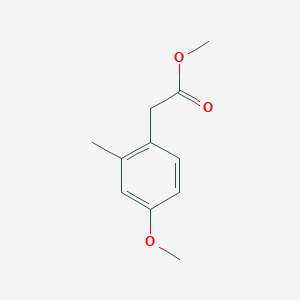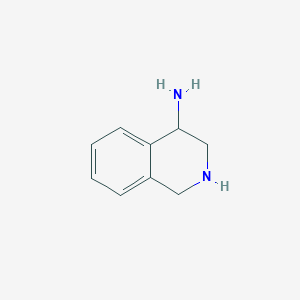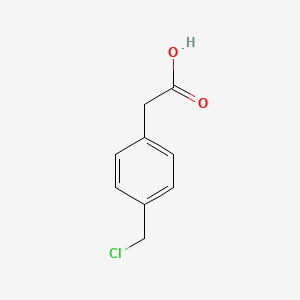
4-(Chloromethyl)phenylacetic acid
Overview
Description
4-(Chloromethyl)phenylacetic acid is an organic compound with the molecular formula C9H9ClO2 . It is a derivative of phenylacetic acid, which is used as an adjunct to treat acute hyperammonemia and associated encephalopathy in patients with deficiencies in enzymes of the urea cycle .
Synthesis Analysis
The synthesis of phenylacetic acid derivatives, which includes 4-(Chloromethyl)phenylacetic acid, involves various methods. One method involves the reaction of benzyl chloride with sodium cyanide to produce benzyl cyanide, which is then used to produce phenylacetic acid . Another method involves the protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of 4-(Chloromethyl)phenylacetic acid consists of 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The exact mass of the molecule is 184.029114 .Chemical Reactions Analysis
Reactions at the benzylic position, where the chlorine atom in 4-(Chloromethyl)phenylacetic acid is located, are important for synthesis problems . The compound can undergo various reactions, including free radical bromination of alkyl benzenes .Physical And Chemical Properties Analysis
4-(Chloromethyl)phenylacetic acid has a molecular weight of 184.620, a density of 1.3±0.1 g/cm3, and a boiling point of 332.2±22.0 °C at 760 mmHg . The melting point is not available . The compound also has a LogP value of 1.77, indicating its lipophilicity .Scientific Research Applications
Pharmacology: Drug Design and Delivery
4-(Chloromethyl)phenylacetic acid: plays a crucial role in the design of new drugs and drug delivery systems. Its derivatives, particularly boronic esters, are considered for use as boron-carriers in neutron capture therapy . This therapy is a form of cancer treatment that relies on the accumulation of boron in cancer cells followed by irradiation with neutrons, leading to cell destruction.
Organic Synthesis: Chemical Building Block
In organic synthesis, 4-(Chloromethyl)phenylacetic acid serves as a versatile building block. It’s used in various chemical reactions, including free radical bromination and nucleophilic substitution, which are fundamental for synthesizing complex organic compounds .
Material Science: Polymer and Resin Production
This compound is utilized in material science for the production of polymers and resins. Its reactivity with other chemicals can lead to the formation of materials with specific properties, such as increased durability or chemical resistance .
Analytical Chemistry: Chromatography and Spectroscopy
4-(Chloromethyl)phenylacetic acid: is used in analytical chemistry as a standard in chromatographic analysis to identify and quantify substances within a sample. Its unique properties make it suitable for high-performance liquid chromatography (HPLC) applications .
Biochemistry: Enzyme and Receptor Studies
In biochemistry, the compound is used to study enzyme reactions and receptor binding. It can act as an inhibitor or activator in enzymatic assays, providing insights into biochemical pathways and potential therapeutic targets .
Environmental Research: Plant-Soil Interaction Studies
Environmental research utilizes 4-(Chloromethyl)phenylacetic acid to study plant-soil interactions. Phenolic compounds like this one are key players in how plants adapt to their environment and manage stress, which is crucial for sustainable agriculture practices .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that the compound can undergo reactions at the benzylic position . The benzylic position is a carbon atom on the alkyl group attached to a benzene ring . This position is significant in synthesis problems .
Mode of Action
The mode of action of 4-(Chloromethyl)phenylacetic acid involves reactions at the benzylic position . These reactions can be free radical reactions, nucleophilic substitutions, or oxidations . For instance, in a free radical reaction, a hydrogen atom at the benzylic position can be removed, resulting in a resonance-stabilized radical .
Biochemical Pathways
The compound’s ability to undergo reactions at the benzylic position suggests that it may influence pathways involving benzene derivatives .
Pharmacokinetics
Similar compounds, such as chlorambucil, are known to be extensively metabolized in the liver .
Result of Action
The compound’s ability to undergo reactions at the benzylic position suggests that it may influence the structure and function of benzene derivatives .
Action Environment
The action, efficacy, and stability of 4-(Chloromethyl)phenylacetic acid can be influenced by various environmental factors. For instance, the rate of reactions at the benzylic position can be affected by the presence of different halogens . Additionally, the compound’s stability and reactivity may be influenced by factors such as temperature, pH, and the presence of other chemical species.
properties
IUPAC Name |
2-[4-(chloromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNNLILROAPGRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437997 | |
| Record name | 4-(Chloromethyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)phenylacetic acid | |
CAS RN |
56066-91-2 | |
| Record name | 4-(Chloromethyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

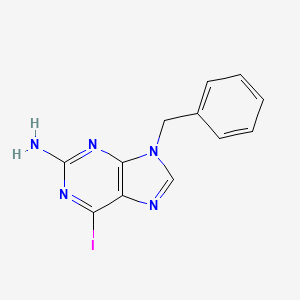

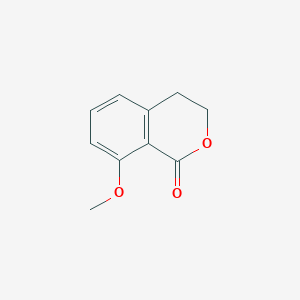
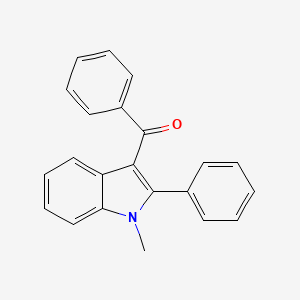
![3-Phenyl-1-(pyridin-2-yl)-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[c]pyridine](/img/structure/B1626229.png)
